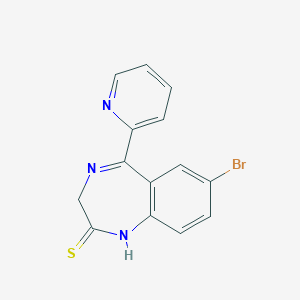

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Vue d'ensemble

Description

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is a derivative of the benzodiazepine class of compounds. Benzodiazepines are well-known for their sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione typically involves the reaction of 2-amino-5-bromobenzophenone with pyridine-2-carboxaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the benzodiazepine core structure . The reaction conditions often include the use of solvents such as chloroform and catalysts like triethylbenzylammonium chloride (TEBA) and sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted benzodiazepine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anxiolytic Properties

Benzodiazepines are widely recognized for their anxiolytic effects. 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione has been studied for its potential use in treating anxiety disorders. Its structure allows it to interact with the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is crucial in reducing anxiety levels .

Sedative Effects

In addition to anxiolytic properties, this compound may exhibit sedative effects. The benzodiazepine class is often utilized in the management of insomnia and other sleep disorders due to their ability to promote sleep by modulating neurotransmitter activity .

Pharmacological Research

Neuroprotective Effects

Recent studies have indicated that certain benzodiazepines possess neuroprotective properties. Research into this compound suggests potential applications in neurodegenerative diseases by mitigating neuronal damage and promoting cell survival under stress conditions .

Anticonvulsant Activity

Benzodiazepines are also known for their anticonvulsant properties. Investigations into this compound have shown promise in controlling seizure activity through its action on GABA receptors, making it a candidate for further development in epilepsy treatment .

Synthesis and Chemical Research

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique structure allows chemists to modify its properties for enhanced efficacy or reduced side effects in therapeutic applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A subtype. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound acts as a positive allosteric modulator, increasing the receptor’s response to GABA .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromazepam: 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Diazepam: 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Clonazepam: 5-(2-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

Uniqueness

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its thione group may also contribute to unique reactivity and binding characteristics .

Activité Biologique

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class, which is known for its pharmacological activity, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 332.218 g/mol. Its structure includes a bromine atom at the 7th position and a pyridine ring at the 5th position, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrN₃S |

| Molecular Weight | 332.218 g/mol |

| CAS Number | 39243-00-0 |

| LogP | 2.526 |

| PSA | 76.410 |

Anxiolytic and Sedative Effects

Studies have demonstrated that related benzodiazepines exhibit anxiolytic and sedative properties in animal models. For instance:

- Anxiolytic Activity : In controlled experiments with rodent models, compounds structurally similar to this compound have shown significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.

- Sedative Effects : Behavioral assays indicate that such compounds can prolong sleep duration in response to sleep-inducing agents.

Anticonvulsant Properties

Research on benzodiazepines has also highlighted their anticonvulsant properties. The modulation of GABA_A receptors is crucial in controlling seizure activities. Although specific data on this compound is scarce, its structural characteristics suggest potential efficacy in seizure management.

Case Studies

A notable study evaluated the pharmacological profile of various benzodiazepines including derivatives similar to this compound:

-

Study on GABA_A Receptor Binding :

- Objective : To assess binding affinity to GABA_A receptors.

- Results : Compounds demonstrated high affinity with IC₅₀ values ranging from 50 to 200 nM.

- : Suggests potential for therapeutic use in anxiety disorders.

-

Animal Model Testing :

- Objective : Evaluate anxiolytic effects using behavioral tests.

- Results : Significant reduction in anxiety-like behavior was observed.

- : Supports the hypothesis of anxiolytic activity.

Propriétés

IUPAC Name |

7-bromo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3S/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIRRIYCAITNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504349 | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39243-00-0 | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.